![molecular formula C26H18N2O4 B14366567 2,6-Bis[2-(4-nitrophenyl)ethenyl]naphthalene CAS No. 93374-44-8](/img/structure/B14366567.png)
2,6-Bis[2-(4-nitrophenyl)ethenyl]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis[2-(4-nitrophenyl)ethenyl]naphthalene: is an organic compound with the molecular formula C26H18N2O4 . It is characterized by the presence of two nitrophenyl groups attached to a naphthalene core via ethenyl linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis[2-(4-nitrophenyl)ethenyl]naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dibromonaphthalene and 4-nitrobenzaldehyde.
Reaction Conditions: The key reaction involves a , where the aldehyde group of 4-nitrobenzaldehyde reacts with a phosphonium ylide derived from 2,6-dibromonaphthalene.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis[2-(4-nitrophenyl)ethenyl]naphthalene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The ethenyl linkages can be oxidized to form epoxides or other oxygenated derivatives.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: Formation of 2,6-Bis[2-(4-aminophenyl)ethenyl]naphthalene.
Oxidation: Formation of epoxides or hydroxylated derivatives.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Optoelectronic Materials: Due to its conjugated structure, this compound is studied for its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology and Medicine:
Fluorescent Probes: The compound’s fluorescence properties make it useful as a probe in biological imaging and sensing applications.
Industry:
Polymer Additives: It can be used as an additive in polymers to enhance their optical properties.
Mechanism of Action
The mechanism by which 2,6-Bis[2-(4-nitrophenyl)ethenyl]naphthalene exerts its effects is primarily related to its electronic structure. The conjugated system allows for efficient electron transfer and interaction with light, making it useful in optoelectronic applications. The nitro groups can also participate in redox reactions, further expanding its utility in various chemical processes .
Comparison with Similar Compounds
2,6-Bis[2-(4-nitrophenyl)ethenyl]pyridine: Similar in structure but with a pyridine core instead of naphthalene.
2,7-Bis[2-(4-nitrophenyl)ethenyl]naphthalene: Similar but with different substitution positions on the naphthalene core.
Uniqueness:
Properties
CAS No. |
93374-44-8 |
|---|---|
Molecular Formula |
C26H18N2O4 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
2,6-bis[2-(4-nitrophenyl)ethenyl]naphthalene |
InChI |
InChI=1S/C26H18N2O4/c29-27(30)25-13-7-19(8-14-25)1-3-21-5-11-24-18-22(6-12-23(24)17-21)4-2-20-9-15-26(16-10-20)28(31)32/h1-18H |
InChI Key |
PDDPUGVPPAUSSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC3=C(C=C2)C=C(C=C3)C=CC4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



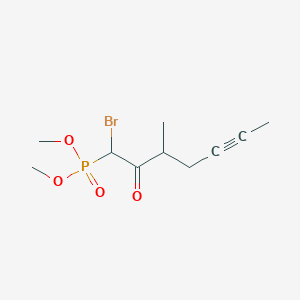
![6-(Pent-2-EN-1-YL)-1,4-dioxaspiro[4.4]non-7-ene](/img/structure/B14366495.png)
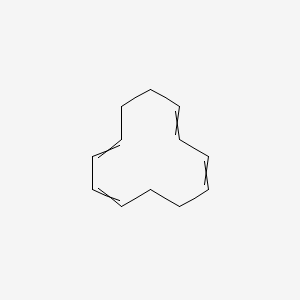

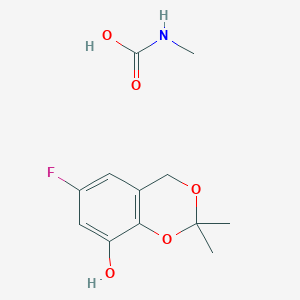
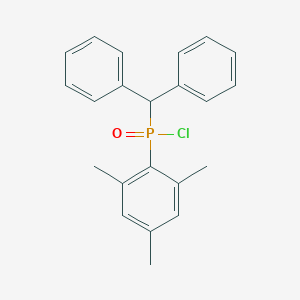
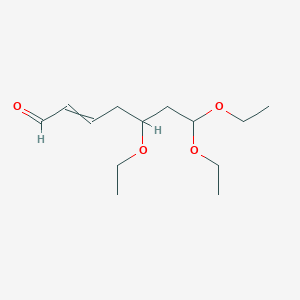
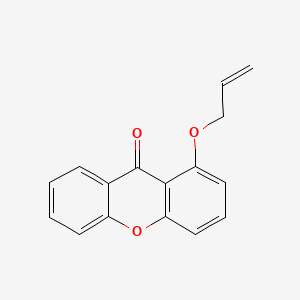
![3-[Hydroxy(phenyl)methylidene]-1-methylpyrrolo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B14366536.png)
diphenylsilane](/img/structure/B14366539.png)
![1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14366546.png)
![4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366554.png)
![1,2,3-Trimethyl-1H-benzo[g]indole](/img/structure/B14366560.png)
